3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride
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Overview
Description
3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H2BrClF3O It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride typically involves the introduction of bromine, chlorine, and trifluoromethyl groups onto a benzoyl chloride backbone. One common method is the electrophilic aromatic substitution reaction, where benzoyl chloride is treated with bromine and chlorine in the presence of a catalyst such as iron(III) chloride. The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: It reacts with water to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to form biaryl compounds.
Hydrolysis: Water or aqueous bases are used, often under mild heating.
Major Products
Nucleophilic Substitution: Products include substituted benzoyl derivatives.
Suzuki-Miyaura Coupling: Biaryl compounds.
Hydrolysis: 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid and hydrochloric acid.
Scientific Research Applications
3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride involves its reactivity as an electrophile. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and synthesize complex molecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a benzoyl chloride group.
3-(Trifluoromethyl)benzoyl chloride: Lacks the bromine and chlorine substituents.
Uniqueness
3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of multiple electron-withdrawing groups, which significantly influence its reactivity and chemical behavior. This makes it a valuable intermediate in the synthesis of various complex organic compounds.
Biological Activity
3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride is a halogenated aromatic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine, chlorine, and trifluoromethyl groups, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential applications in drug development.
- Molecular Formula : C₈H₂BrClF₃O
- CAS Number : 2169633-17-2
- Molecular Weight : 283.45 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. The compound this compound exhibits notable inhibitory effects on various cancer cell lines.
Case Study: Inhibition of MCF-7 Cell Lines
In a study assessing the compound's efficacy against MCF-7 breast cancer cells, significant cytotoxic effects were observed. The IC50 value was determined to be approximately 8.47 µM after 72 hours of treatment. The percentage of viable cells decreased significantly with increasing concentrations of the compound:
Concentration (µM) | Viable Cells (%) after 48 h | Viable Cells (%) after 72 h |
---|---|---|
5 | 58.48 | 43.89 |
10 | 45.22 | 23.88 |
20 | 21.24 | 15.05 |
The study also indicated that the compound altered cell cycle progression, leading to an accumulation of cells in the G1 phase, suggesting a mechanism of action that involves cell cycle arrest .
Antibacterial Activity
The antibacterial properties of halogenated benzoyl chlorides have been explored in various contexts. Research indicates that compounds with trifluoromethyl and chloro substituents can enhance antibacterial activity against Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC)
The MIC values for several derivatives containing similar structural motifs were evaluated, demonstrating that substitutions at the para position significantly affected potency:
Compound Structure | MIC (mg/L) |
---|---|
Benzoylthiourea derivatives | ≥200 |
Compounds with Cl and CF₃ groups | Varies |
While specific data for this compound was not detailed in the available literature, its structural analogs suggest a promising activity profile against bacterial strains such as Enterococcus faecalis and Enterococcus faecium .
The biological activity of halogenated benzoyl chlorides is often attributed to their ability to interact with key biomolecules, including proteins involved in cell signaling and proliferation. Computational docking studies have shown that these compounds can bind effectively to target proteins, potentially disrupting their function.
Binding Affinity Studies
In silico studies indicate that the binding energies for similar compounds with matrix metalloproteinases (MMPs) are favorable, suggesting that these interactions could be leveraged for therapeutic applications:
- MMP-2 Binding Energy : -9.0 kcal/mol
- MMP-9 Binding Energy : -7.8 kcal/mol
These findings underscore the importance of structural features such as halogenation in enhancing binding affinity and selectivity towards biological targets .
Properties
Molecular Formula |
C8H2BrCl2F3O |
---|---|
Molecular Weight |
321.90 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H2BrCl2F3O/c9-5-2-3(8(12,13)14)1-4(6(5)10)7(11)15/h1-2H |
InChI Key |
DMZYQHNCYNAQQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)Cl)Br)C(F)(F)F |
Origin of Product |
United States |
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